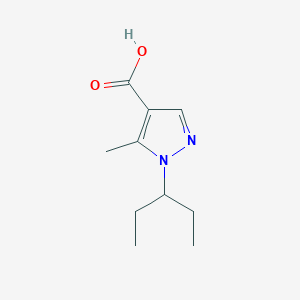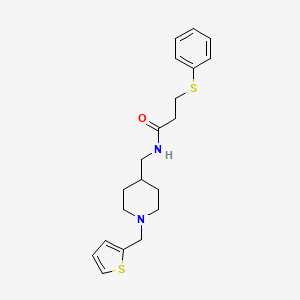![molecular formula C14H10N4O3S B2959019 Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate CAS No. 189278-35-1](/img/structure/B2959019.png)
Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate” is a chemical compound with the molecular formula C14H10N4O3S . It is a complex organic compound that contains several functional groups, including an amino group, a cyano group, a furan ring, a pyridine ring, a sulfanyl group, and an acetate group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio (seleno)amides and 4-methylmorpholine resulted in the formation of 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio (seleno)lates . This reaction involved the exchange of the CH acid components . Another synthesis method involved the condensation of acetaldehyde with a twofold excess of cyanothioacetamide and N-methylmorpholine .Applications De Recherche Scientifique
Adenosine Receptor Ligands with Antineuropathic Activity :
- A study by Betti et al. (2019) synthesized a series of amino-3,5-dicyanopyridines, exhibiting high to good human A1AR affinity and an inverse agonist profile. Some derivatives, including this compound, showed potential in reducing oxaliplatin-induced neuropathic pain, similar to the non-selective AR antagonist caffeine (Betti et al., 2019).
Antiprotozoal Agents :
- Ismail et al. (2004) reported on novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents, indicating the potential of related compounds in treating protozoal infections (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds :
- Dyachenko et al. (2015) focused on synthesizing substituted tetrahydroquinoline-carbonitriles, which could form the basis for further pharmacological studies (Dyachenko et al., 2015).
Antimicrobial Activity :
- A study by El-Shehry et al. (2020) synthesized new compounds, including those similar to Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate, and evaluated their antimicrobial activity against various bacterial and fungal strains (El-Shehry et al., 2020).
Catalytic Hydrogenation Studies :
- Research by Sukhorukov et al. (2008) into the hydrogenation of dihydrooxazines might provide insights into chemical transformations relevant to compounds like Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate (Sukhorukov et al., 2008).
PKCtheta Inhibitors :
- Subrath et al. (2009) reported on 3-pyridinecarbonitriles with potential as PKCtheta inhibitors, a property that could be relevant for similar compounds (Subrath et al., 2009).
Agricultural Bioactivity :
- Zheng and Su (2005) designed polysubstituted pyridine derivatives with certain fungicidal and herbicidal activities, which highlights the potential agricultural applications of similar compounds (Zheng & Su, 2005).
Propriétés
IUPAC Name |
methyl 2-[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-20-11(19)7-22-14-9(6-16)12(10-3-2-4-21-10)8(5-15)13(17)18-14/h2-4H,7H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJNNAJYEQHOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

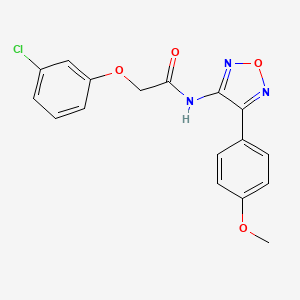
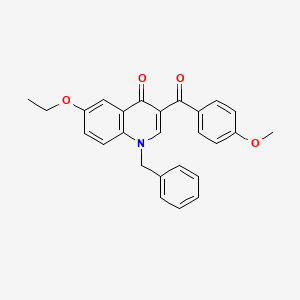
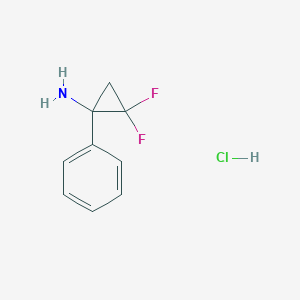
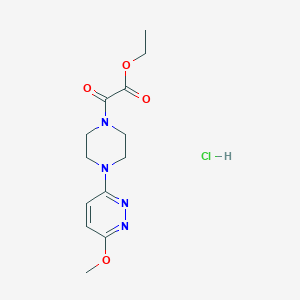
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)
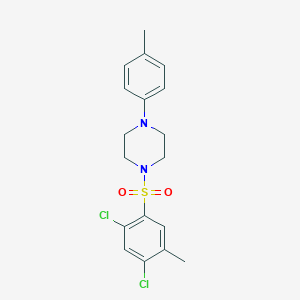
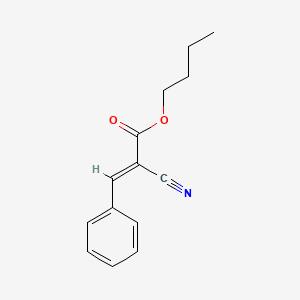
![4-[(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid](/img/structure/B2958948.png)
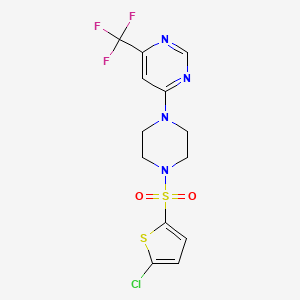
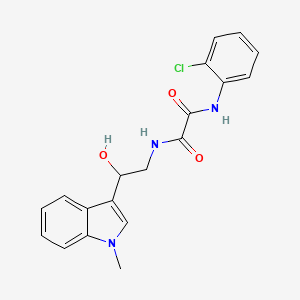
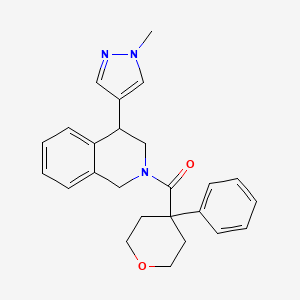
![N-(2-bromophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2958954.png)
